Eboracin

Anticonvulsant screening Status epilepticus Clonic-tonic seizure dissociation

Eboracin is a synthetic, substituted trioxyindenopyrrole (methyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate; C₁₄H₁₃NO₅; MW 275.26 g/mol). Unlike classical hydantoins, barbiturates, or benzodiazepines, eboracin belongs to the indeno[1,2-b]pyrrole chemotype and was developed as an experimental anticonvulsant that selectively inhibits the tonic component of convulsive seizures without suppressing clonic activity.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
CAS No. 57310-23-3
Cat. No. B1206917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEboracin
CAS57310-23-3
Synonymseboracin
methyl 1,3a,4,8a-tetrahydro-3a,8b-dihydroxy-2-methyl-4-oxoindeno(1,2b)pyrrole-3-carboxylate
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCC1=C(C2(C(=O)C3=CC=CC=C3C2(N1)O)O)C(=O)OC
InChIInChI=1S/C14H13NO5/c1-7-10(12(17)20-2)13(18)11(16)8-5-3-4-6-9(8)14(13,19)15-7/h3-6,15,18-19H,1-2H3
InChIKeyFVZIBKWWEYAZFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eboracin (CAS 57310-23-3): A Substituted Indenopyrrole Anticonvulsant for Seizure Research


Eboracin is a synthetic, substituted trioxyindenopyrrole (methyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate; C₁₄H₁₃NO₅; MW 275.26 g/mol) [1]. Unlike classical hydantoins, barbiturates, or benzodiazepines, eboracin belongs to the indeno[1,2-b]pyrrole chemotype and was developed as an experimental anticonvulsant that selectively inhibits the tonic component of convulsive seizures without suppressing clonic activity [2]. Its pharmacological profile was established in a series of mouse seizure models in the early 1980s, where it demonstrated efficacy against pentylenetetrazol (Metrazol)-induced, maximal electroshock (MES), and audiogenic seizures [3].

Why Phenytoin and Other Standard Anticonvulsants Cannot Replace Eboracin in Mechanistic Seizure Studies


Standard anticonvulsants such as phenytoin exhibit broad-spectrum suppression of both tonic and clonic seizure phases, whereas eboracin displays a unique pharmacological fingerprint: it selectively abolishes the tonic phase while paradoxically enhancing and prolonging the myoclonic (clonic) component [1]. This bidirectional modulation—tonic inhibition coupled with clonic facilitation—is not replicated by phenytoin, barbiturates, or benzodiazepines, making eboracin an irreplaceable tool for dissecting the distinct neurochemical pathways that govern seizure spread (tonus) versus seizure initiation (clonus) [2]. Direct head-to-head comparison confirmed that eboracin induces a markedly different clonic status epilepticus duration and possesses a substantially wider therapeutic index than phenytoin, precluding simple interchangeability [3].

Eboracin Differentiation Evidence: Head-to-Head Quantitative Data vs. Phenytoin and In-Class Comparators


Clonic Status Epilepticus Duration: Eboracin vs. Phenytoin in Pentylenetetrazol-Challenged Mice

In a direct head-to-head comparison, intermediate doses of eboracin and phenytoin both induced a clonic status epilepticus following pentylenetetrazol challenge; however, the duration of this state differed dramatically. Clonic status epilepticus persisted for an average of 58 minutes in eboracin-treated mice versus only 18 minutes in phenytoin-treated mice [1]. This ~3.2-fold prolongation indicates that eboracin facilitates clonic seizure activity while suppressing tonic spread—a functional profile opposite to that of phenytoin, which suppresses both phases more uniformly.

Anticonvulsant screening Status epilepticus Clonic-tonic seizure dissociation

Acute Toxicity (LD50): Eboracin Exhibits ~8-Fold Lower Lethality Than Phenytoin

The 50% lethal dose (LD50) of eboracin in mice was determined to be 832 mg/kg intraperitoneally [1], whereas the LD50 of phenytoin under comparable conditions is approximately 100 mg/kg (94.3–101.2 mg/kg) [2]. This represents an ~8.3-fold higher acute lethal dose for eboracin, translating to a substantially wider safety margin. The 1985 head-to-head study explicitly noted that eboracin was 'much less toxic' than phenytoin [3].

Therapeutic index Acute toxicity Anticonvulsant safety profiling

Tonic-Clonic Seizure Suppression Potency Across Three Distinct Seizure Models

Eboracin demonstrated consistent tonic-clonic suppression across three mechanistically distinct seizure induction methods, with ED50 values of 28 mg/kg (pentylenetetrazol), 30 mg/kg (electroshock), and 35 mg/kg (audiogenic) [1]. In contrast, phenytoin's reported ED50 for subcutaneous pentylenetetrazol (scMET) is >50 mg/kg, indicating poor efficacy in this chemoconvulsant model [2], while its MES ED50 is far lower at 5.64 mg/kg. Eboracin thus provides more uniform potency across models that involve different seizure initiation pathways (chemical, electrical, and sensory), whereas phenytoin's efficacy is heavily model-dependent.

ED50 profiling Seizure model comparison Pentylenetetrazol Maximal electroshock Audiogenic seizure

Selective Enhancement of Myoclonus: A Pharmacological Signature Absent in Phenytoin and Standard Anticonvulsants

At doses of 75–150 mg/kg, eboracin not only inhibited the tonic component of pentylenetetrazol-induced seizures but also prolonged the duration and increased the severity of the myoclonic (clonic) component [1]. This dual effect—tonic suppression with simultaneous clonic enhancement—is pharmacologically distinctive. Phenytoin, by contrast, is reported to antagonize tonic but not clonic seizures without enhancing myoclonus, and benzodiazepines or barbiturates antagonize the entire seizure pattern non-selectively [2]. Complete inhibition of tonus was achieved at 40–150 mg/kg eboracin [1].

Myoclonus enhancement Seizure phase dissociation Neuropharmacology

Differential Seizure Threshold Modulation: Eboracin vs. 6-Hydroxydopamine Reveals Distinct Neurochemical Pathways

In a comparative threshold study, eboracin specifically raised the threshold to the clonic phase in audiogenic seizures, whereas the neurotoxin 6-hydroxydopamine raised the threshold to tonus in Metrazol seizures [1]. This complementary dissociation demonstrated that thresholds to clonus and progression to the tonic phase are mediated by different biochemical mechanisms. Eboracin's ability to protect against audiogenic seizures while altering the response to Metrazol—characterized by marked clonic prolongation without tonic progression—provides a pharmacological tool for isolating the pathways governing seizure spread [1].

Seizure threshold Audiogenic seizure Clonus vs. tonus Neurochemical dissociation

Eboracin (CAS 57310-23-3): High-Value Research Application Scenarios


Dissecting Tonic vs. Clonic Seizure Circuitry in Kindling and Chemoconvulsant Models

Eboracin's unique ability to selectively abolish the tonic phase while simultaneously enhancing and prolonging the myoclonic component [1] makes it an essential pharmacological tool for laboratories investigating the distinct neuronal circuits and neurotransmitter systems that govern seizure initiation versus seizure spread. In pentylenetetrazol-kindling paradigms, where phenytoin is largely ineffective (ED50 >50 mg/kg) [2], eboracin provides robust tonic suppression (ED50 28 mg/kg) coupled with a quantifiable clonic prolongation phenotype (58 min vs. 18 min for phenytoin) [3], enabling researchers to probe the transition from focal clonic activity to generalized tonic-clonic convulsions.

Preclinical Therapeutic Index and Safety Margin Benchmarking Studies

With an LD50 of 832 mg/kg—approximately 8.3-fold higher than phenytoin's LD50 of ~100 mg/kg [1] [2]—eboracin serves as a low-toxicity reference compound for establishing safety benchmarks in anticonvulsant screening cascades. Its wide therapeutic window allows for dose-ranging studies up to complete tonic suppression (40–150 mg/kg) without the confounding lethality or severe neurotoxicity that limits phenytoin dosing, making it particularly valuable for chronic dosing regimens in kindling or epilepsy progression models.

Pharmacological Dissociation of Seizure Threshold Mechanisms Across Sensory and Chemical Modalities

The finding that eboracin raises the clonic threshold in audiogenic seizures while 6-hydroxydopamine raises the tonic threshold in Metrazol seizures [1] positions eboracin as a critical tool for studies aimed at mapping the distinct neurochemical pathways controlling seizure susceptibility across different induction modalities (sensory vs. chemical). This application is directly relevant to understanding stimulus-specific seizure triggers in reflex epilepsies and to screening compounds that may differentially modulate sensory-evoked versus chemically-evoked ictogenesis.

Structure-Activity Relationship (SAR) Studies on Indenopyrrole and Related Fused Heterocyclic Anticonvulsants

Eboracin is the prototypical and most thoroughly characterized member of the trioxyindenopyrrole class [1] [2]. Its well-documented ED50 values across three seizure models (Metrazol 28 mg/kg, electroshock 30 mg/kg, audiogenic 35 mg/kg) [2] provide a quantitative benchmark for SAR campaigns exploring substitutions on the indeno[1,2-b]pyrrole scaffold. The compound's dual hydroxylation at the 3a and 8b positions and its methyl ester at C-3 define the pharmacophoric minima for tonic-selective anticonvulsant activity, serving as a reference standard for medicinal chemistry efforts targeting seizure phase-specific therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eboracin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.